Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate
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Overview
Description
3-N-BOC-AMINO-3-(3-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorophenyl moiety. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(3-chlorophenyl)propionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino acid.
Esterification: The carboxylic acid group is then esterified using benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the chlorophenyl group.
Substitution: Substitution reactions can occur at the chlorophenyl ring, especially nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Chlorophenylmethanol or chlorophenylmethane.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-N-BOC-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a para-chlorophenyl group instead of meta-chlorophenyl.
3-N-BOC-AMINO-3-(3-FLUOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a fluorophenyl group instead of chlorophenyl.
Uniqueness: The presence of the chlorophenyl group at the meta position provides unique reactivity and binding properties compared to similar compounds with different substituents or positions.
Properties
CAS No. |
959246-58-3 |
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Molecular Formula |
C21H24ClNO4 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
benzyl 3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-20(25)23-18(16-10-7-11-17(22)12-16)13-19(24)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,23,25) |
InChI Key |
IAXVTBRCESIBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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